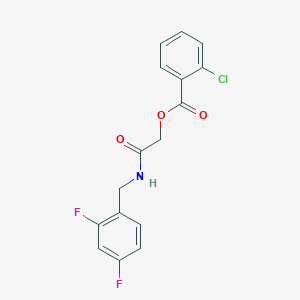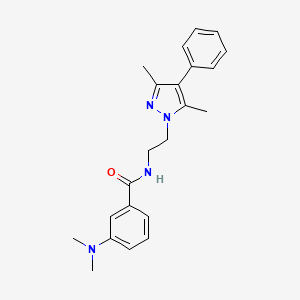![molecular formula C19H20F2N6O2S B2504479 3,4-difluoro-N-(2-(6-(metiltio)-4-morfolino-1H-pirazolo[3,4-d]pirimidin-1-il)etil)benzamida CAS No. 941896-97-5](/img/structure/B2504479.png)
3,4-difluoro-N-(2-(6-(metiltio)-4-morfolino-1H-pirazolo[3,4-d]pirimidin-1-il)etil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H20F2N6O2S and its molecular weight is 434.47. The purity is usually 95%.
BenchChem offers high-quality 3,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry: : The compound serves as an intermediate in the synthesis of more complex molecules.
Biology: : Its structure suggests potential as an enzyme inhibitor, particularly against kinases, due to the pyrazolopyrimidine moiety.
Medicine: : There’s ongoing research into its potential as an anticancer agent, given its ability to interfere with cell signaling pathways.
Industry: : The compound might be used in the development of agrochemicals or novel materials with specific desired properties due to its functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 3,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step reactions that include the formation of the pyrazolopyrimidine core, the introduction of the morpholino and methylthio groups, and the final coupling with the difluorobenzamide moiety. Conditions such as elevated temperatures, specific catalysts, and protective groups are often employed to facilitate the reactions and ensure high yield and purity.
Industrial Production Methods: : While lab-scale synthesis provides a detailed method, scaling up to industrial production requires optimization for cost-efficiency, yield, and safety. This might involve continuous flow reactions, advanced purification techniques like crystallization or chromatography, and automated monitoring to maintain reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: : The compound can undergo a variety of chemical reactions including:
Oxidation: : Primarily affecting the methylthio group, converting it to a sulfoxide or sulfone under appropriate conditions.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The difluoro groups on the benzamide can be substituted with nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: : Lithium aluminium hydride (LiAlH4), hydrogen gas over palladium catalyst.
Substitution Reactions: : Base catalysts like potassium carbonate (K2CO3) or acid catalysts like hydrochloric acid (HCl).
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Corresponding amines.
Substitution: : Benzamide derivatives with various substituents replacing the fluoro groups.
Mecanismo De Acción
Biological Effects: : The mechanism by which 3,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects is likely through inhibition of enzyme activity. The compound can bind to the active site of enzymes, particularly kinases, blocking substrate access and subsequent phosphorylation events.
Molecular Targets: : Specific molecular targets might include various receptor kinases, which play pivotal roles in cell proliferation and survival pathways.
Pathways Involved: : Disruption of these pathways can lead to reduced cell proliferation, making the compound of interest for cancer treatment.
Comparación Con Compuestos Similares
Unique Features: : The unique combination of the pyrazolopyrimidine core with morpholino and methylthio groups, along with the difluorobenzamide moiety, provides distinct chemical reactivity and biological activity.
Similar Compounds
3,4-difluoro-N-(2-(6-(methylthio)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
3,4-difluoro-N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide
These compounds share structural similarities but vary in their substituents, which could result in different chemical behaviors and biological activities.
And there you go: a deep dive into the world of 3,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide. Curious about anything in particular?
Propiedades
IUPAC Name |
3,4-difluoro-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N6O2S/c1-30-19-24-16(26-6-8-29-9-7-26)13-11-23-27(17(13)25-19)5-4-22-18(28)12-2-3-14(20)15(21)10-12/h2-3,10-11H,4-9H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUFFIMPOUKMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC(=C(C=C3)F)F)C(=N1)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2504401.png)
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide](/img/structure/B2504402.png)
![2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2504403.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2504405.png)

![6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2504408.png)
![(1E)-N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2504411.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2504414.png)



![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2504419.png)
